5-Fluoro-1-propyl-1H-indol-6-amine
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Overview
Description
5-Fluoro-1-propyl-1H-indol-6-amine is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of fluorine and a propyl group to the indole structure can enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-propyl-1H-indol-6-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindole.
Alkylation: The 5-fluoroindole undergoes alkylation with propyl bromide in the presence of a base such as potassium carbonate to introduce the propyl group at the nitrogen atom.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-propyl-1H-indol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens, nitro groups, and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-Fluoro-1-propyl-1H-indol-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Fluoro-1-propyl-1H-indol-6-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: Lacks the propyl and amine groups but shares the fluorine substitution.
1-Propylindole: Lacks the fluorine and amine groups but shares the propyl substitution.
6-Aminoindole: Lacks the fluorine and propyl groups but shares the amine substitution
Uniqueness
5-Fluoro-1-propyl-1H-indol-6-amine is unique due to the combination of fluorine, propyl, and amine groups, which can enhance its biological activity and stability compared to other indole derivatives .
Properties
CAS No. |
117947-37-2 |
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Molecular Formula |
C11H13FN2 |
Molecular Weight |
192.23 g/mol |
IUPAC Name |
5-fluoro-1-propylindol-6-amine |
InChI |
InChI=1S/C11H13FN2/c1-2-4-14-5-3-8-6-9(12)10(13)7-11(8)14/h3,5-7H,2,4,13H2,1H3 |
InChI Key |
HTNHUXWLTVKRHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC2=CC(=C(C=C21)N)F |
Origin of Product |
United States |
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